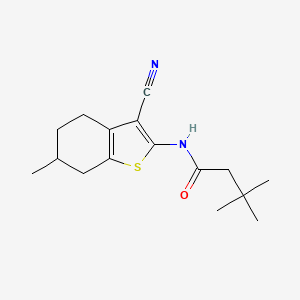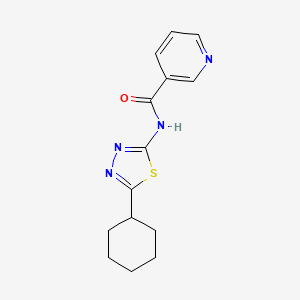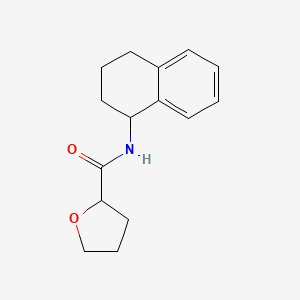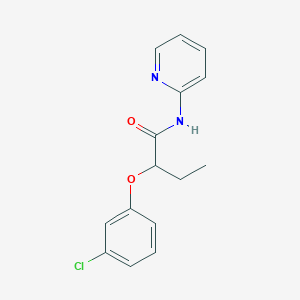![molecular formula C15H21NO2 B4181689 3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4181689.png)
3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
Descripción general
Descripción
3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide, also known as FPEP, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the drug fentanyl, which is a potent opioid pain medication. However, FPEP does not have the same opioid effects as fentanyl and is not used as a medication. Instead, it has been studied for its potential use in research as a tool for studying the nervous system.
Mecanismo De Acción
3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide acts on the nervous system by binding to specific receptors, including the mu-opioid receptor and the delta-opioid receptor. However, unlike fentanyl, it does not activate these receptors in the same way, and instead acts as a partial agonist. This means that it can activate the receptors to a certain extent, but not to the same degree as a full agonist like fentanyl.
Biochemical and Physiological Effects:
3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been shown to have a variety of biochemical and physiological effects on the nervous system. It has been shown to block certain types of ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate. These effects suggest that 3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide may have potential applications in the treatment of pain and addiction, as well as in the study of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in lab experiments is its specificity. Because it acts on specific receptors and ion channels, it can be used to study the effects of these targets in isolation. Additionally, because it is not a full agonist, it may be less likely to produce unwanted side effects or toxicity in lab animals. However, one limitation of using 3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is its limited availability. Because it is not used as a medication, it may be difficult to obtain in large quantities for research purposes.
Direcciones Futuras
There are several potential future directions for research on 3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide. One area of interest is its potential use in the treatment of pain and addiction. Because it acts on the same receptors as opioids, but with a different mechanism of action, it may be able to provide pain relief without the risk of addiction or overdose. Additionally, it may be able to help treat addiction by modulating the activity of neurotransmitters involved in addiction pathways.
Another potential area of research is the study of ion channels and neurotransmitters in the nervous system. 3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide's ability to block certain types of ion channels and modulate neurotransmitter activity makes it a valuable tool for investigating the role of these targets in the nervous system. Additionally, it may be able to help researchers better understand the mechanisms of pain and addiction, which could lead to the development of more effective treatments for these conditions.
Conclusion:
In conclusion, 3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the nervous system, including the ability to block certain types of ion channels and to modulate the activity of neurotransmitters. While there are limitations to its use in lab experiments, its specificity and potential applications make it an interesting area of study for future research.
Aplicaciones Científicas De Investigación
3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the nervous system, including the ability to block certain types of ion channels and to modulate the activity of neurotransmitters. These effects make it a valuable tool for studying the mechanisms of pain and addiction, as well as for investigating the role of specific neurotransmitters in the brain.
Propiedades
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(14-8-5-11-18-14)16-15(17)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYYKCYKMWGJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4181606.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide](/img/structure/B4181609.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4181611.png)

![1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B4181617.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4181625.png)

![4-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4181633.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide](/img/structure/B4181638.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4181645.png)


![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181682.png)